Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is a chemical compound with the molecular formula C14H23F3N2O3. It is used primarily in research settings and is known for its unique structural properties, which include an azepane ring and a piperidine ring connected by a methanone group. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone typically involves the reaction of azepane with piperidin-3-ylmethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate: Similar in structure but contains a trifluoroacetate group.
3-(azepan-1-yl)propanoic acid: Contains an azepane ring but differs in the functional groups attached.
Uniqueness
Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone is unique due to its specific combination of an azepane ring and a piperidine ring connected by a methanone group, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .
Eigenschaften
Molekularformel |
C19H25FN2O2 |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
azepan-1-yl-[1-(3-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25FN2O2/c20-17-9-5-7-15(13-17)18(23)22-12-6-8-16(14-22)19(24)21-10-3-1-2-4-11-21/h5,7,9,13,16H,1-4,6,8,10-12,14H2 |
InChI-Schlüssel |
RLTKZVSTZOIMND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.